molecular formula C8H8Br2O B6157599 (1R)-1-(2,5-dibromophenyl)ethan-1-ol CAS No. 2227805-52-7

(1R)-1-(2,5-dibromophenyl)ethan-1-ol

Cat. No. B6157599
CAS RN: 2227805-52-7
M. Wt: 280
InChI Key:
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Description

(1R)-1-(2,5-dibromophenyl)ethan-1-ol, also known as 1-bromo-2,5-diphenyl-1-ethanol, is an organic compound with a molecular weight of 357.89 g/mol and a melting point of 93-97°C. It is a colorless solid with a faint odor and is insoluble in water. It is widely used in the synthesis of various organic compounds and has been studied for its potential applications in pharmaceuticals, pesticides, and other fields.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-ol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and lipoxygenase, which are involved in the regulation of various biological processes. In addition, it is believed that the compound may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies suggest that the compound may have anti-inflammatory and anti-bacterial properties, as well as potential insecticidal and herbicidal activities. In addition, studies suggest that the compound may have neurotoxic effects, as well as potential effects on the cardiovascular and endocrine systems.

Advantages and Limitations for Lab Experiments

The use of (1R)-1-(2,5-dibromophenyl)ethan-1-ol in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, the compound is relatively stable, making it suitable for long-term experiments. However, the compound also has several limitations. For example, the compound is relatively toxic, making it unsuitable for experiments involving humans or animals. In addition, the compound has a relatively low solubility in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are several potential future directions for research involving (1R)-1-(2,5-dibromophenyl)ethan-1-ol. For example, further research could be conducted to investigate the compound’s potential applications in pharmaceuticals, pesticides, and other fields. In addition, further research could be conducted to investigate the compound’s biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to investigate the compound’s potential interactions with other compounds, as well as its potential effects on the environment.

Synthesis Methods

The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-ol is typically achieved through a three-step reaction. The first step involves the reaction of 2,5-dibromobenzaldehyde and sodium ethoxide in ethanol, which yields this compound. The second step involves the reaction of the product with acetic acid and sodium acetate in ethanol, which yields this compound acetate. The third and final step involves the reaction of the product with hydrochloric acid and sodium chloride in ethanol, which yields this compound hydrochloride.

Scientific Research Applications

(1R)-1-(2,5-dibromophenyl)ethan-1-ol has been studied for its potential applications in various scientific fields. For example, it has been studied as a potential insecticide, with studies suggesting that it is effective against certain species of flies and mosquitoes. It has also been investigated as a potential herbicide, with studies suggesting that it is effective against certain species of weeds. In addition, it has been studied as a potential pharmaceutical, with studies suggesting that it may have anti-inflammatory and anti-bacterial properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(2,5-dibromophenyl)ethan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dibromobenzene", "ethyl magnesium bromide", "acetaldehyde" ], "Reaction": [ "Step 1: Grignard reaction - 2,5-dibromobenzene reacts with ethyl magnesium bromide to form 1-(2,5-dibromophenyl)ethan-1-ol", "Step 2: Oxidation - 1-(2,5-dibromophenyl)ethan-1-ol is oxidized with a suitable oxidizing agent to form (1R)-1-(2,5-dibromophenyl)ethan-1-ol" ] }

CAS RN

2227805-52-7

Molecular Formula

C8H8Br2O

Molecular Weight

280

Purity

95

Origin of Product

United States

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